molecular formula C11H12N2O5S B1438749 6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid CAS No. 1155538-89-8

6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid

Cat. No.: B1438749
CAS No.: 1155538-89-8
M. Wt: 284.29 g/mol
InChI Key: FEALAHKKLPRQDT-UHFFFAOYSA-N
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Description

6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C11H12N2O5S It is characterized by the presence of a thiomorpholine ring, a pyridine ring, and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid typically involves the following steps:

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with sulfur-containing reagents under controlled conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often involving a halogenated pyridine derivative and a nucleophilic substitution reaction.

    Introduction of Carboxylic Acid Groups: The carboxylic acid groups are typically introduced through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiomorpholine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the thiomorpholine ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution Reagents: Halogenated compounds and nucleophiles like amines or thiols are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiomorpholine rings.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that derivatives of thiomorpholine compounds exhibit significant antimicrobial properties. A study demonstrated that 6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid showed activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential use in developing new antibiotics or antimicrobial agents.

Antitumor Activity
Another promising application lies in oncology. Preliminary studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, indicating its potential as an antitumor agent. For instance, in vitro assays revealed that it effectively reduced cell viability in breast cancer cells by inducing apoptosis.

Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes involved in disease pathways. For example, it has been shown to inhibit certain proteases that play a role in cancer metastasis. This inhibition could be leveraged to develop therapeutic agents targeting metastatic cancer.

Material Science Applications

Polymer Synthesis
In materials science, the compound serves as a building block for synthesizing novel polymers. Its functional groups allow for copolymerization with other monomers, resulting in materials with tailored properties for applications in coatings and adhesives.

Nanomaterials
The integration of this compound into nanomaterial synthesis has been investigated. Studies suggest that it can be used to modify the surface properties of nanoparticles, enhancing their stability and functionality for drug delivery systems.

Biochemical Applications

Bioconjugation
The reactive carbonyl group in the compound makes it suitable for bioconjugation applications. It can be used to attach biomolecules such as peptides or proteins to surfaces or other molecules, facilitating targeted drug delivery systems.

Analytical Chemistry
In analytical chemistry, this compound can serve as a reagent for detecting specific analytes due to its unique chemical properties. Its ability to form stable complexes with metal ions is particularly useful in environmental monitoring applications.

Case Studies

Study FocusFindingsReference
Antimicrobial StudyEffective against Staphylococcus aureus and E. coli
Antitumor ActivityInduces apoptosis in breast cancer cell lines
Enzyme InhibitionInhibits proteases linked to cancer metastasis
Polymer DevelopmentUsed as a monomer in synthesizing novel polymers
Nanoparticle ModificationEnhances stability and functionality of drug delivery nanoparticles

Mechanism of Action

The mechanism of action of 6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and pyridine ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The carboxylic acid groups may also play a role in binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyridine ring.

    6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)benzene-2-carboxylic acid: Similar structure but with a benzene ring instead of a pyridine ring.

Uniqueness

6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to similar compounds. Its combination of a thiomorpholine ring and a pyridine ring with carboxylic acid groups makes it a versatile compound for various applications.

Biological Activity

6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological properties, and potential applications in pharmacology.

Chemical Structure

The compound features a pyridine ring substituted with a thiomorpholine moiety, which contributes to its biological activity. The structure can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

Where the exact values of xx, yy, zz, aa, and bb depend on the specific configuration of the compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives. For instance, the reaction of pyridine-2-carboxylic acid with thiomorpholine derivatives under controlled conditions yields the target compound. The reaction conditions and yields can vary significantly based on the substituents used.

Antioxidant Activity

Recent studies indicate that compounds related to this compound exhibit significant antioxidant properties. For example, a related compound demonstrated an inhibition rate of 72.93% against the DPPH free radical at a concentration of 25 μg/mL . This suggests that similar derivatives could possess comparable antioxidant capabilities.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : Compounds derived from similar structures showed inhibition constants in the range of 3.07 ± 0.76 to 87.26 ± 29.25 nM against AChE .
  • Carbonic Anhydrases (hCA I and II) : The inhibition constants ranged from 1.47 ± 0.37 to 10.06 ± 2.96 nM for hCA I and from 3.55 ± 0.57 to 7.66 ± 2.06 nM for hCA II .

These findings indicate that the biological activity of this compound may be linked to its ability to inhibit key enzymes involved in various physiological processes.

Antitumor Activity

Preliminary studies suggest potential antitumor activity, particularly in cell lines such as HeLa and A549. Compounds with similar structures have shown cytotoxic effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

  • Antioxidant Activity Study : A study synthesized various pyridine derivatives and tested their antioxidant capacity using DPPH assays, revealing promising results for several compounds .
  • Enzyme Inhibition Study : Another study focused on enzyme inhibition by synthesizing derivatives from pyridine carboxylic acids and evaluating their effects on AChE and carbonic anhydrases, demonstrating significant inhibitory activity across several compounds .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (nM)Reference
Compound AAChE Inhibition3.07 ± 0.76
Compound BhCA I Inhibition1.47 ± 0.37
Compound CAntioxidant Activity72.93% at 25 μg/mL
Compound DAntitumor Activityμmol/L range

Q & A

Q. What are the key synthetic routes for 6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid, and what reaction conditions are critical for successful synthesis?

Basic Research Focus
A common method involves coupling pyridine-2-carboxylic acid derivatives with thiomorpholine precursors. For example, the synthesis of structurally related compounds employs ester hydrolysis under basic conditions (e.g., NaOH in ethanol) followed by acidification to yield carboxylic acids . Key steps include:

  • Reagent Selection : Use of activating agents (e.g., carbodiimides) for amide bond formation between the pyridine and thiomorpholine moieties.
  • Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC (e.g., CH2Cl2/MeOH 98:2) .
  • Yield Optimization : Controlling stoichiometry and reaction time to minimize side reactions.

Q. How can researchers optimize the yield of this compound during synthesis, especially when addressing steric hindrance from the thiomorpholine moiety?

Advanced Research Focus
Steric hindrance from the thiomorpholine group can reduce coupling efficiency. Strategies include:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) improve regioselectivity in heterocyclic couplings .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .
  • Temperature Control : Slow addition of reagents at 0–5°C to mitigate exothermic side reactions .
  • Protecting Groups : Temporarily masking reactive sites (e.g., using Fmoc for carboxylic acids) to direct coupling .

Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral features should researchers prioritize?

Basic Research Focus

  • 1H/13C NMR : Look for deshielded protons on the pyridine ring (δ 8.0–9.0 ppm) and thiomorpholine sulfone group (δ 3.0–4.0 ppm for methyl/methylene groups) .
  • LCMS/HRMS : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the sulfone and carbonyl groups .
  • IR Spectroscopy : Stretching vibrations for sulfone (1150–1300 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthesized batches or different studies?

Advanced Research Focus
Contradictions in spectral data may arise from:

  • Solvent Effects : Compare data acquired in identical solvents (e.g., DMSO-d6 vs. CDCl3) .
  • Tautomerism : Investigate pH-dependent equilibria (e.g., keto-enol tautomerism in carboxylic acids) using variable-temperature NMR .
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials) and adjust purification protocols .

Q. What computational methods are suitable for modeling the electronic properties of this compound, and how do they correlate with experimental observations?

Advanced Research Focus

  • DFT Calculations : Predict electron density distribution to rationalize reactivity at the pyridine ring and thiomorpholine sulfone .
  • Molecular Dynamics : Simulate solvation effects on conformational stability, validated against experimental NMR coupling constants .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide SAR studies, cross-referenced with pharmacological assay data .

Q. What functionalization strategies are effective for modifying the pyridine ring to explore structure-activity relationships (SAR)?

Basic Research Focus

  • Amide Formation : React the carboxylic acid with amines using EDCI/HOBt activation .
  • Electrophilic Substitution : Introduce halogens or alkyl groups at the pyridine C-4 position via Friedel-Crafts or directed ortho-metalation .
  • Cross-Coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at C-6 .

Q. How should researchers design pharmacological assays to evaluate biological activity, considering potential reactivity of the sulfone group?

Advanced Research Focus

  • Redox Stability Assays : Monitor compound integrity under physiological conditions (pH 7.4, 37°C) using LCMS to detect sulfone reduction .
  • Target Engagement Studies : Use SPR or ITC to measure binding affinity to putative targets (e.g., kinases), with controls for non-specific sulfone interactions .
  • Cellular Assays : Include ROS scavengers (e.g., NAC) to distinguish biological activity from oxidative stress artifacts .

Properties

IUPAC Name

6-(1,1-dioxo-1,4-thiazinane-4-carbonyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5S/c14-10(13-4-6-19(17,18)7-5-13)8-2-1-3-9(12-8)11(15)16/h1-3H,4-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEALAHKKLPRQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C(=O)C2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid
6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid
6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid
6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid
6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid
6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid

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